molecular formula C14H12N2O4S B6160522 2-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid CAS No. 2413867-90-8

2-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid

Cat. No.: B6160522
CAS No.: 2413867-90-8
M. Wt: 304.3
InChI Key:
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Description

2-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid is a complex organic compound with the molecular formula C14H12N2O4S It is characterized by the presence of a benzothiadiazole ring, which is a heterocyclic compound containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid typically involves the reaction of 2-aminobenzenesulfonamide with phenylglyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiadiazole ring. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the production of polymers and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 2-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzothiadiazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole: A simpler compound with similar structural features but lacking the acetic acid moiety.

    Phenylglyoxylic acid: Shares the phenyl and acetic acid components but lacks the benzothiadiazole ring.

    Sulfanilamide: Contains the sulfonamide group but differs in the overall structure.

Uniqueness

2-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid is unique due to the combination of the benzothiadiazole ring with the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

2413867-90-8

Molecular Formula

C14H12N2O4S

Molecular Weight

304.3

Purity

95

Origin of Product

United States

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